molecular formula C9H8BrClO2 B2483790 (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester CAS No. 960305-70-8

(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester

Cat. No. B2483790
Key on ui cas rn: 960305-70-8
M. Wt: 263.52
InChI Key: LKGQGTOTWJCQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08067445B2

Procedure details

To a solution of (3-bromo-5-chloro-phenyl)-acetic acid (0.400 g, 1.60 mmol) in MeOH (15 mL) was added 4N aqueous HCl (2 mL), and the reaction was stirred at 90° C. for 2 hours. The mixture was concentrated and purified by silica gel chromatography (0-5% EtOAc in hexanes) to give the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1.Cl.[CH3:14]O>>[CH3:14][O:11][C:10](=[O:12])[CH2:9][C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Br:1])[CH:3]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Cl)CC(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-5% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CC1=CC(=CC(=C1)Cl)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.